molecular formula C13H11ClFN3O2 B1420510 Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate CAS No. 1150164-42-3

Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B1420510
CAS No.: 1150164-42-3
M. Wt: 295.69 g/mol
InChI Key: DTJAOOKEVRXVBV-UHFFFAOYSA-N
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Description

“Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 1150164-42-3 . It has a molecular weight of 295.7 . The compound is also known as CP-471, 859.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11ClFN3O2/c1-20-13(19)9-6-17-18(11(9)7-2-3-7)12-10(15)4-8(14)5-16-12/h4-7H,2-3H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, fluoro, and cyclopropyl groups.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 295.7 . Its exact mass is 295.05200 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

  • Cancer Treatment Potential : A study by ロバート ヘンリー,ジェームズ (2006) discusses a compound structurally related to Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate, highlighting its potential in inhibiting Aurora A, a protein kinase implicated in cancer.

  • Structural and Computational Studies : Shen et al. (2012) conducted a study on related pyrazole derivatives, providing insights into their molecular structure and computational aspects, which could be relevant to the structural characterization of this compound. The paper can be accessed here.

  • Synthesis of Heterocycles : Research by Pokhodylo, Matiichuk, and Obushak (2010) explores the reactions of methyl 3-cyclopropyl-3-oxopropanoate, leading to the formation of various heterocyclic compounds, including pyrazole derivatives. This is relevant for understanding the synthesis pathways involving this compound. The study is detailed here.

  • Human Dihydroorotate Dehydrogenase (DHODH) Inhibition : Lucas-Hourani et al. (2015) discuss the synthesis and evaluation of pyrazole derivatives as inhibitors of human DHODH, which is significant in the context of immunosuppressive agents and potentially antimalarial therapies. Their research is available here.

  • Analytical Characterization : McLaughlin et al. (2016) provide an extensive analytical characterization of a pyrazole derivative, which is crucial for understanding the chemical properties and potential applications of this compound. The full paper can be read here.

  • In vitro Evaluation for Cancer Treatment : Research by Majo et al. (2013) involves the synthesis and in vitro evaluation of a specific IGF-1R inhibitor, a compound related to this compound, demonstrating potential applications in cancer treatment. The study is accessible here.

  • Antibacterial Activity : Rai et al. (2009) synthesized and tested a series of novel oxadiazole derivatives for antibacterial activity. These compounds are structurally related to this compound, highlighting its potential use in developing new antibacterial agents. The paper is available here.

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards of the compound and the appropriate safety precautions.

Properties

IUPAC Name

methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c1-20-13(19)9-6-17-18(11(9)7-2-3-7)12-10(15)4-8(14)5-16-12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJAOOKEVRXVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)Cl)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674882
Record name Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-42-3
Record name 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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